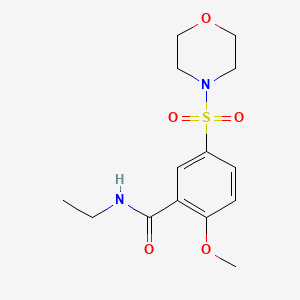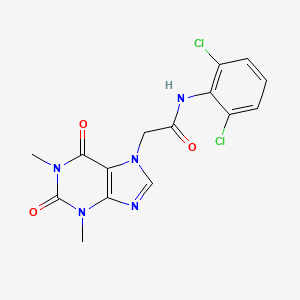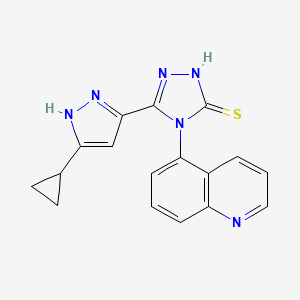![molecular formula C12H20ClNS B4446176 N-[(3-methyl-2-thienyl)methyl]cyclohexanamine hydrochloride](/img/structure/B4446176.png)
N-[(3-methyl-2-thienyl)methyl]cyclohexanamine hydrochloride
Overview
Description
N-[(3-methyl-2-thienyl)methyl]cyclohexanamine hydrochloride, also known as MTM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MTM is a derivative of amphetamine and has been found to have similar effects on the central nervous system.
Scientific Research Applications
N-[(3-methyl-2-thienyl)methyl]cyclohexanamine hydrochloride has been used in scientific research to study the effects of amphetamine derivatives on the central nervous system. It has been found to have similar effects to amphetamine, including increased dopamine and norepinephrine release, as well as increased locomotor activity in rodents. N-[(3-methyl-2-thienyl)methyl]cyclohexanamine hydrochloride has also been used to study the effects of amphetamine derivatives on serotonin release and reuptake.
Mechanism of Action
N-[(3-methyl-2-thienyl)methyl]cyclohexanamine hydrochloride acts as a substrate for the dopamine and norepinephrine transporters, leading to increased release of these neurotransmitters. It also acts as a weak inhibitor of the serotonin transporter, leading to increased serotonin release. These effects contribute to the stimulant and euphoric effects of N-[(3-methyl-2-thienyl)methyl]cyclohexanamine hydrochloride.
Biochemical and Physiological Effects
N-[(3-methyl-2-thienyl)methyl]cyclohexanamine hydrochloride has been found to increase locomotor activity in rodents, as well as induce stereotypic behaviors such as head bobbing and sniffing. It has also been found to increase heart rate and blood pressure in animals. N-[(3-methyl-2-thienyl)methyl]cyclohexanamine hydrochloride has been shown to have a longer duration of action compared to amphetamine, which may contribute to its potential as a research tool.
Advantages and Limitations for Lab Experiments
N-[(3-methyl-2-thienyl)methyl]cyclohexanamine hydrochloride has several advantages as a research tool. It has a longer duration of action compared to amphetamine, which allows for longer experiments. It also has a lower potential for abuse compared to other amphetamine derivatives. However, N-[(3-methyl-2-thienyl)methyl]cyclohexanamine hydrochloride has several limitations as well. It has been found to be less potent than amphetamine in inducing locomotor activity, which may limit its usefulness in certain experiments. Additionally, N-[(3-methyl-2-thienyl)methyl]cyclohexanamine hydrochloride has not been extensively studied in humans, which may limit its potential for translational research.
Future Directions
There are several future directions for research on N-[(3-methyl-2-thienyl)methyl]cyclohexanamine hydrochloride. One area of interest is the potential use of N-[(3-methyl-2-thienyl)methyl]cyclohexanamine hydrochloride as a treatment for attention deficit hyperactivity disorder (ADHD), due to its similarities to amphetamine. Another area of interest is the potential use of N-[(3-methyl-2-thienyl)methyl]cyclohexanamine hydrochloride in studying the effects of amphetamine derivatives on the serotonin system. Additionally, more research is needed to fully understand the biochemical and physiological effects of N-[(3-methyl-2-thienyl)methyl]cyclohexanamine hydrochloride, as well as its potential as a research tool.
properties
IUPAC Name |
N-[(3-methylthiophen-2-yl)methyl]cyclohexanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NS.ClH/c1-10-7-8-14-12(10)9-13-11-5-3-2-4-6-11;/h7-8,11,13H,2-6,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHJXZRMQLRTPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNC2CCCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1'-(2-fluorobenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B4446093.png)


![5-oxo-3-phenyl-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446106.png)
![N-[3-(acetylamino)-4-methoxyphenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B4446108.png)
![2-{[(3,4-dimethylphenyl)acetyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4446110.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(2-pyridinyl)propanamide](/img/structure/B4446117.png)
![methyl 1-{3-methyl-4-[(phenylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate](/img/structure/B4446128.png)
![methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B4446137.png)

![N-[3-(acetylamino)phenyl]-1-(4-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4446156.png)

![N-(tert-butyl)-2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4446187.png)
![N-{3-[(3-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4446188.png)